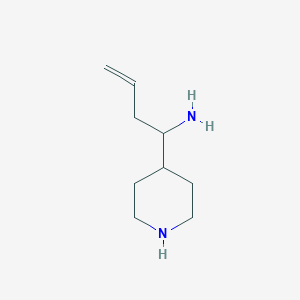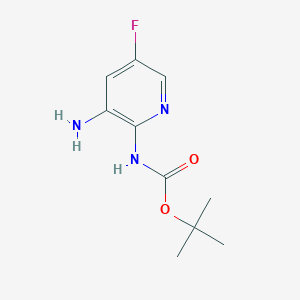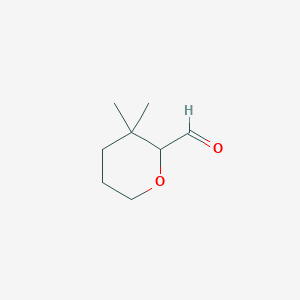
3,3-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is an organic compound with the molecular formula C8H12O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with appropriate aldehydes under acidic conditions. The reaction typically proceeds via an intramolecular cyclization mechanism, forming the desired tetrahydropyran ring structure .
Industrial Production Methods
In industrial settings, the synthesis of tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde often involves the use of catalytic processes. For example, the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum or lanthanide triflates as catalysts can yield high-purity tetrahydropyran derivatives . These methods are favored for their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Aplicaciones Científicas De Investigación
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various transformations. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
3,4-Dihydro-2H-pyran: A precursor to tetrahydropyran derivatives.
2H-Pyran-2-carboxaldehyde: A related compound with a similar structure but different reactivity.
Uniqueness
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3,3-dimethyloxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-5-10-7(8)6-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
ASTGDTCYHJOWCT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCOC1C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


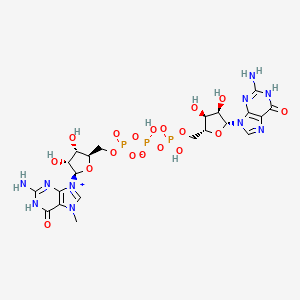
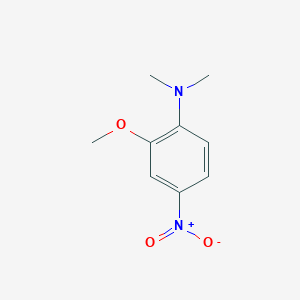
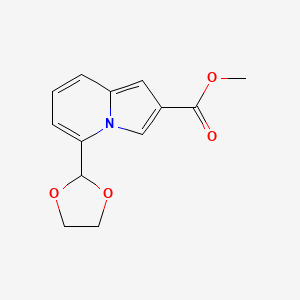
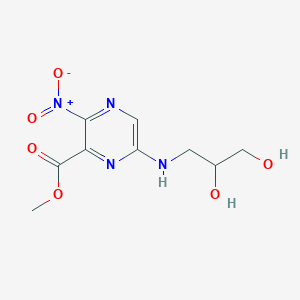
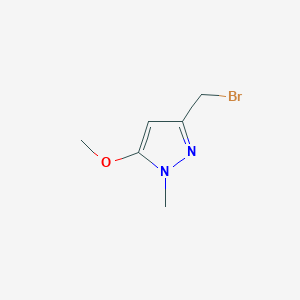
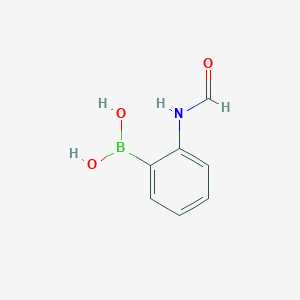
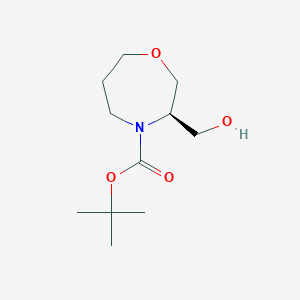
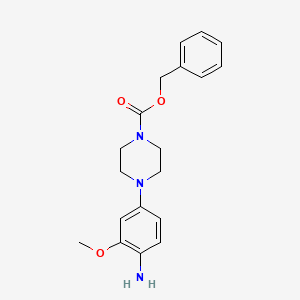
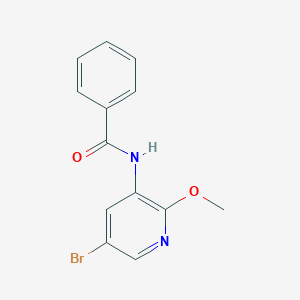


![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)
